molecular formula C20H22N4O B12372459 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide

Cat. No.: B12372459
M. Wt: 334.4 g/mol
InChI Key: HIBOPBGHLVWFCH-UHFFFAOYSA-N
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Description

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Construction of the Pyrrolo[2,3-b]pyridine Moiety: This can be achieved through a series of cyclization and condensation reactions.

    Final Coupling Reaction: The final step involves coupling the piperidine-phenyl intermediate with the pyrrolo[2,3-b]pyridine moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Piperidin-1-ylmethyl)phenyl]pyridine-1-carboxamide
  • 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-d]pyridine-1-carboxamide
  • 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[3,2-b]pyridine-1-carboxamide

Uniqueness

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical properties. Its combination of a piperidine ring, phenyl group, and pyrrolo[2,3-b]pyridine moiety makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide

InChI

InChI=1S/C20H22N4O/c21-20(25)24-13-10-17-8-9-18(22-19(17)24)16-6-4-15(5-7-16)14-23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2,(H2,21,25)

InChI Key

HIBOPBGHLVWFCH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C3=NC4=C(C=C3)C=CN4C(=O)N

Origin of Product

United States

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